molecular formula C11H9BrO4 B1373505 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid CAS No. 1094225-83-8

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

Cat. No. B1373505
CAS RN: 1094225-83-8
M. Wt: 285.09 g/mol
InChI Key: HVJWZSYFHWNTIW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” is a chemical compound with a molecular weight of 285.09 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BrNO4.ClH/c13-9-5-8 (7-14-2-1-11 (15)16)6-10-12 (9)18-4-3-17-10;/h5-6,14H,1-4,7H2, (H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 285.09 .

Scientific Research Applications

Anti-inflammatory Properties

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has shown significant anti-inflammatory properties. Vazquez et al. (1997) synthesized racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its enantiomers, finding strong anti-inflammatory activity, comparable to other agents (Vazquez, Rosell, & Pujol, 1997). Additionally, Vazquez et al. (1996) noted that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited anti-inflammatory effects akin to Ibuprofen (Vazquez, Rosell, & Pujol, 1996).

Antibacterial Applications

Research by Abbasi et al. (2020, 2022) has demonstrated the compound's potential as an antibacterial agent. They synthesized novel derivatives incorporating 2,3-dihydro-1,4-benzodioxin, which exhibited potent antibacterial activity (Abbasi et al., 2020; Abbasi et al., 2022).

Antiviral Activity

The compound has also shown potential in antiviral applications. Selvam et al. (2010) synthesized derivatives of 2,3-dihydro-1,4-benzodioxin that displayed distinct antiviral activity against viruses like Herpes simplex and vaccinia (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Antidiabetic Potential

Abbasi et al. (2023) explored the anti-diabetic potential of derivatives of 2,3-dihydro-1,4-benzodioxin, demonstrating modest inhibitory activities against α-glucosidase enzyme, suggesting a potential therapeutic role for type-2 diabetes (Abbasi et al., 2023).

Biofilm Inhibition

Further, Abbasi et al. (2020) found that derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl inhibited bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis, while displaying mild cytotoxicity, pointing to potential applications in biofilm management (Abbasi et al., 2020).

Synthesis of Chiral Building Blocks

The compound has been used in the synthesis of valuable chiral synthons for enantiospecific synthesis of therapeutic agents, as noted by Mishra et al. (2016), emphasizing its importance in pharmaceutical manufacturing (Mishra, Kaur, Sharma, & Jolly, 2016).

properties

IUPAC Name

(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJWZSYFHWNTIW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C=C2Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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